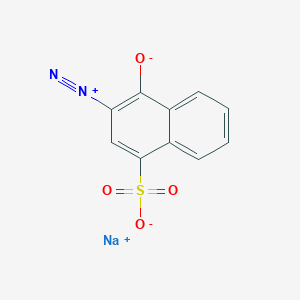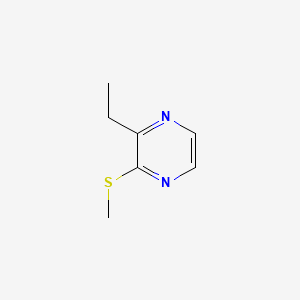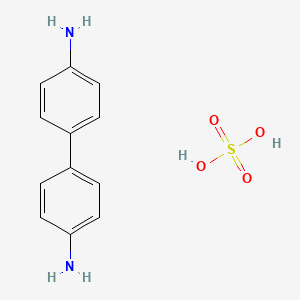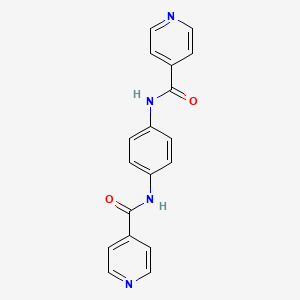
N,N'-双异烟酰胺-1,4-亚苯基
描述
N,N’-(1,4-Phenylene)diisonicotinamide: is an organic compound with the molecular formula C18H14N4O2 . It is also known by other names such as 4-Pyridinecarboxamide, N,N’-1,4-phenylenebis- . This compound is characterized by the presence of two isonicotinamide groups attached to a central phenylene ring, making it a versatile molecule in various chemical applications.
科学研究应用
N,N’-(1,4-Phenylene)diisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)diisonicotinamide typically involves the reaction of 1,4-phenylenediamine with isonicotinoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
化学反应分析
Types of Reactions: N,N’-(1,4-Phenylene)diisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include or .
Substitution: Products vary depending on the nucleophile used, often resulting in substituted pyridine derivatives.
作用机制
The mechanism of action of N,N’-(1,4-Phenylene)diisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that are useful in catalysis and material science.
Pathways Involved: In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways related to inflammation and microbial growth.
相似化合物的比较
- N,N’-di-(4-pyridyl)-1,2,4,5-benzenetetracarboxydiimide
- 1,4-Bis(pyridin-4-ylmethoxy)benzene
- DTT-2,6-dicarboxylic acid
Comparison: N,N’-(1,4-Phenylene)diisonicotinamide is unique due to its dual isonicotinamide groups attached to a central phenylene ring, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination complexes and participating in various chemical reactions .
属性
IUPAC Name |
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h1-12H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBSQVONILYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319023 | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55119-42-1 | |
| Record name | MLS000758532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide contribute to the CO2 capture ability of the MOF?
A1: N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide (bpfb) plays a crucial role in constructing the robust, ultra-microporous structure of the MOF, Cu(bpfb)(bdc) []. This MOF exhibits dual pore sizes due to its double-interpenetrated framework, formed by the staggered arrangement of two independent frameworks []. These narrow ultra-micropores, measuring 3.4 × 5.0 and 4.2 × 12.8 Å2, enhance CO2 capture through size-selective adsorption []. The bpfb ligand, with its specific geometry and arrangement of nitrogen and oxygen atoms, contributes to the pore dimensions and creates favorable binding sites for CO2 molecules within the MOF structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


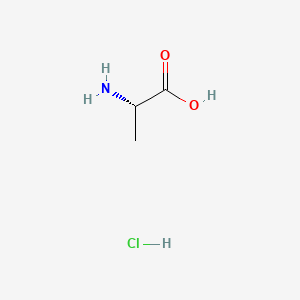
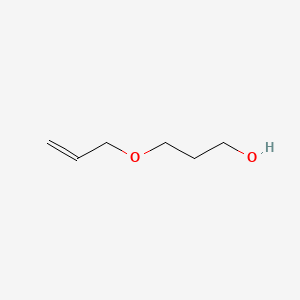
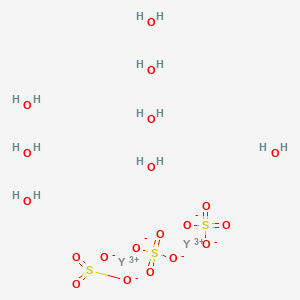
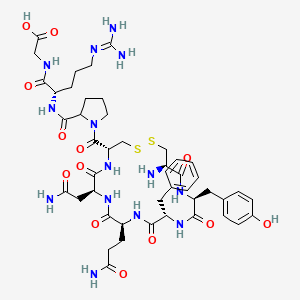
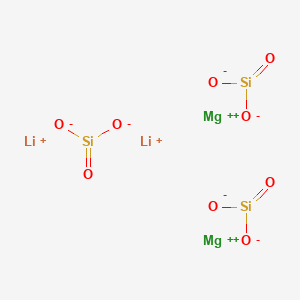
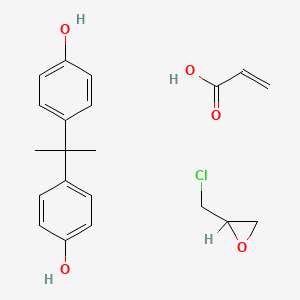
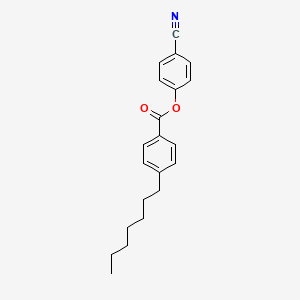

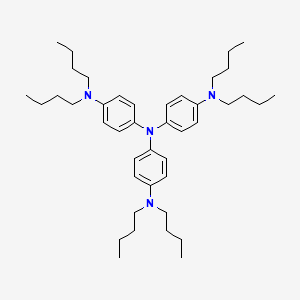
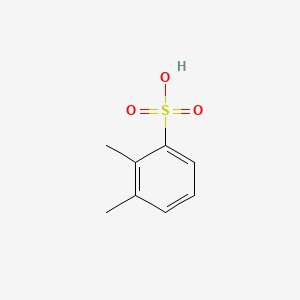
![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)
